Benzo[d]thiazol-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone
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Overview
Description
Benzo[d]thiazol-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Mechanism of Action
Target of Action
Benzo[d]thiazol-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone is a compound that has been synthesized and studied for its potential biological activities Similar compounds with a thiazole ring have been found to exhibit anti-inflammatory properties .
Mode of Action
Compounds with a thiazole ring have been found to interact with their targets, leading to changes that result in their biological activities .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor or cytotoxic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone typically involves multiple steps. One common method starts with the preparation of 2-aminobenzothiazole, which is then reacted with various intermediates to introduce the furan and piperidine moieties. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the C-2 position, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, acetic acid (CH₃COOH)
Reduction: NaBH₄, LiAlH₄, ethanol (EtOH)
Substitution: NaH, KOtBu, DMF
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
Benzo[d]thiazol-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazol-2-yl-2-phenylbenzamide: Similar structure but lacks the furan and piperidine rings.
Benzo[d]thiazol-2-yl-2-morpholinobenzamide: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
Benzo[d]thiazol-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone is unique due to the presence of both furan and piperidine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c22-19(18-20-16-5-1-2-6-17(16)25-18)21-9-7-14(8-10-21)12-24-13-15-4-3-11-23-15/h1-6,11,14H,7-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBQTEFKMQBHRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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